4-Methylene-7-(trifluoromethyl)isochromane

Lipophilicity Drug-likeness Medicinal Chemistry

4-Methylene-7-(trifluoromethyl)isochromane (CAS 2814522-74-0, MF: C₁₁H₉F₃O, MW: 214.18 g/mol) is a synthetic isochromane building block featuring an exocyclic methylene group at the C-4 position and an electron-withdrawing trifluoromethyl (-CF₃) substituent at the C-7 position. This dual-functionalized scaffold is structurally classified as 4-methylidene-7-(trifluoromethyl)-1H-isochromene and serves as a versatile intermediate for medicinal chemistry programs requiring simultaneous introduction of a Michael-acceptor handle (exo-methylene) and a metabolically stable, lipophilic -CF₃ group.

Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
Cat. No. B13901074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylene-7-(trifluoromethyl)isochromane
Molecular FormulaC11H9F3O
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC=C1COCC2=C1C=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H9F3O/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4H,1,5-6H2
InChIKeyLPGOJKHPEWTEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylene-7-(trifluoromethyl)isochromane: Chemical Identity & Structural Differentiation for Procurement


4-Methylene-7-(trifluoromethyl)isochromane (CAS 2814522-74-0, MF: C₁₁H₉F₃O, MW: 214.18 g/mol) is a synthetic isochromane building block featuring an exocyclic methylene group at the C-4 position and an electron-withdrawing trifluoromethyl (-CF₃) substituent at the C-7 position . This dual-functionalized scaffold is structurally classified as 4-methylidene-7-(trifluoromethyl)-1H-isochromene and serves as a versatile intermediate for medicinal chemistry programs requiring simultaneous introduction of a Michael-acceptor handle (exo-methylene) and a metabolically stable, lipophilic -CF₃ group . The compound is commercially available from multiple suppliers at 95–98% purity in milligram to gram quantities for research use .

4-Methylene-7-(trifluoromethyl)isochromane: Why In-Class Substitution Is Structurally Invalid


Generic substitution among isochromane derivatives is invalid because the simultaneous presence of the C-4 exo-methylene group and the C-7 -CF₃ group creates a unique reactivity and physicochemical profile not replicated by any single-feature analog. The exo-methylene moiety at C-4 provides a site for Michael addition, cycloaddition, and radical chemistry that does not exist on saturated isochromans or isochromanones [1][2]. The C-7 -CF₃ group imparts a pronounced electron-withdrawing effect, increasing metabolic oxidative stability and modulating the electronic character of the aromatic ring, which in turn affects the reactivity of the C-4 methylene . Substituting with 4-methyleneisochromane (lacking -CF₃) or 7-(trifluoromethyl)isochromane (lacking exo-methylene) results in the loss of either a key reactive handle or a critical pharmacokinetic tuning element, rendering the scaffold functionally distinct [1].

4-Methylene-7-(trifluoromethyl)isochromane Quantitative Evidence: Procurement-Relevant Differentiation


LogP and Lipophilicity Differentiation vs. Non-Fluorinated 4-Methyleneisochromane

The incorporation of the -CF₃ group at C-7 significantly increases lipophilicity compared to the non-fluorinated parent scaffold 4-methyleneisochromane. The target compound has a calculated LogP of approximately 3.1, versus approximately 2.2 for 4-methyleneisochromane (CAS 87280-13-5), representing a ~0.9 LogP unit increase . This elevated LogP is consistent with the established effect of trifluoromethyl substitution on isochroman scaffolds, where each -CF₃ group contributes approximately 0.5–0.9 LogP units depending on the ring position . The higher LogP enhances membrane permeability potential while the electron-withdrawing nature simultaneously protects against rapid CYP450-mediated oxidative metabolism, a dual benefit not offered by alkyl substitution strategies .

Lipophilicity Drug-likeness Medicinal Chemistry

C-4 exo-Methylene Reactivity: Diels-Alder vs. Nucleophilic Addition Selectivity

The electron-withdrawing C-7 -CF₃ group polarizes the exo-methylene at C-4, lowering the LUMO energy and enhancing its dienophilic reactivity in Diels-Alder cycloadditions compared to electron-neutral 4-methyleneisochromane. In the broader isochromane class, the electronic nature of the aromatic substituents is known to modulate the reactivity of the C-4 alkene, with electron-withdrawing groups (EWGs) accelerating cycloaddition rates and altering regioselectivity [1][2]. Specifically, isochromane scaffolds with EWGs on the aromatic ring have been shown to participate in Ru-catalyzed C–H allylation with higher efficiency than their unsubstituted counterparts, with yields typically improving from 45–60% to 70–85% under identical conditions [2]. The target compound, bearing a para-CF₃ relative to the oxygen, is electronically distinct from 6-(trifluoromethyl)isochroman (meta-CF₃ orientation) which offers a less activated exo-methylene due to the different electronic pathway through the aromatic ring [1].

Synthetic Chemistry Cycloaddition Building Block Utility

H-Bond Acceptor Profile Differentiates from Isochromanones and Saturated Analogs

The topological polar surface area (TPSA) and hydrogen-bond acceptor count differentiate this compound from common isochromane-based competitors. The target compound has a calculated TPSA of ~9.2 Ų with 4 H-bond acceptors (one ether oxygen and three fluorine atoms), compared to isochroman-4-one (TPSA ~26.3 Ų with 2 H-bond acceptors) and 7-(trifluoromethyl)isochromane (TPSA ~9.2 Ų, 4 acceptors but lacking the reactive exo-methylene) [1]. The fluorine atoms contribute to H-bond acceptor capacity while maintaining low TPSA, a combination that is valuable for achieving oral bioavailability and CNS penetration (< 70 Ų TPSA threshold) . Unlike isochroman-4-one, which is vulnerable to ketone reductase metabolism, the target compound lacks the carbonyl, eliminating a major metabolic soft spot while retaining the fluorine-mediated metabolic shielding of the aromatic ring .

Physicochemical Properties Drug Design H-Bond Acceptors

Commercial Availability and Purity vs. Closest Fluorinated Isochromane Analogs

Comparison of commercial purity and supplier diversity among fluorinated isochromane building blocks demonstrates procurement advantages for the target compound. The target compound is available from at least five commercial suppliers (AKSci, Leyan, CheMenu, AIFChem, Fisher Sci/Pharmablock) at purities of 95% (CheMenu), 98% (Leyan), and as pharmaceutical building block grade (AKSci) . In contrast, 6-(trifluoromethyl)isochroman is primarily available from a single supplier at unstated purity, and 7-(trifluoromethyl)isochromane is listed with limited commercial inventory and lower purity specifications . The target compound's dual functionalization (exo-methylene + -CF₃) does not appear to compromise synthetic accessibility, as evidenced by the competitive multi-supplier market presence .

Chemical Procurement Purity Specification Supply Chain

4-Methylene-7-(trifluoromethyl)isochromane: Best-Fit Application Scenarios for Scientific Selection & Procurement


Lead Optimization for CNS-Penetrant GPCR and Kinase Ligands

Medicinal chemists designing CNS-penetrant small molecules should prioritize this compound as a core building block for introducing a metabolically stable, lipophilic 4-methylene-7-(trifluoromethyl)isochromane fragment. With a calculated TPSA of ~9.2 Ų (well below the 70 Ų CNS-permeability threshold) and a LogP of ~3.1, the fragment is optimally positioned in CNS drug-like chemical space. The C-4 exo-methylene provides a covalent warhead handle for targeting cysteine residues in kinases (e.g., BTK, EGFR) or GPCRs, while the C-7 -CF₃ group confers resistance to oxidative metabolism as evidenced by class-level SAR on isochroman derivatives. This dual profile makes the compound uniquely suited for CNS indications (depression, neurodegeneration, pain) where both target engagement and favorable brain exposure are required. Procurement Recommendation: Source at 98% purity (Leyan or equivalent) in gram quantities for SAR expansion and analog synthesis.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery (FBDD)

The exo-methylene group at C-4 enables rapid diversification through Diels-Alder cycloadditions, Michael additions, and Ru-catalyzed C–H allylation chemistries, all documented for the 4-methyleneisochromane scaffold class. Fragment-based screening libraries benefit from this compound's low molecular weight (214.18 Da), balanced LogP, and orthogonal reactive handles. Unlike non-fluorinated 4-methyleneisochromane, the C-7 -CF₃ group provides a direct ¹⁹F NMR handle for protein-observed fragment screening and metabolic profiling without requiring additional label incorporation. The fluorine atoms also serve as weak H-bond acceptors, potentially contributing to binding interactions that are absent in the non-fluorinated analog. Procurement Recommendation: Purchase in 25–100 mg quantities from Fisher Sci/Pharmablock for initial fragment screening; 5 g from Leyan for library construction.

Covalent Inhibitor Design: Michael Acceptor Warhead with Metabolic Stability

The C-4 exo-methylene functions as a Michael acceptor for covalent targeting of nucleophilic cysteine or lysine residues in enzyme active sites. The para-CF₃ group at C-7 polarizes the exo-methylene through the aromatic ring, lowering the LUMO energy and potentially increasing the rate of covalent bond formation compared to the non-fluorinated analog. This electronic activation is particularly valuable for targeting kinases with a non-catalytic cysteine (e.g., BTK C481, EGFR C797) where rapid and selective covalent engagement is required. The absence of a ketone carbonyl contributes to improved metabolic stability over isochroman-4-one-based covalent inhibitors, eliminating a major site for Phase I metabolism. Procurement Recommendation: Source at ≥98% purity with certificate of analysis to ensure batch-to-batch consistency in covalent inhibition assays.

Fluorinated Heterocycle Synthesis for Agrochemical and Material Science Scaffolds

Beyond pharmaceutical applications, this compound serves as a fluorinated building block for designing agrochemicals and functional materials. The isochromane core is a privileged scaffold in crop protection chemistry, and the -CF₃ group is a hallmark of modern agrochemicals (contributing to metabolic stability in plants and soil). The C-4 exo-methylene enables further functionalization via cycloaddition or polymerization chemistry, enabling the construction of fluorinated polycyclic scaffolds that combine the physicochemical benefits of fluorine with structural complexity. The compound's availability from multiple suppliers at defined purity grades supports scale-up feasibility for process chemistry development. Procurement Recommendation: Purchase in ≥5 g quantities from Leyan (98% purity) or AKSci for pilot-scale synthesis of fluorinated agrochemical intermediates or specialty monomers.

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